molecular formula C13H19ClN2O5 B8463107 Diethyl 4-(2-Aminoethoxy)pyridine-2,6-dicarboxylate Hydrochloride

Diethyl 4-(2-Aminoethoxy)pyridine-2,6-dicarboxylate Hydrochloride

Cat. No.: B8463107
M. Wt: 318.75 g/mol
InChI Key: KDPKJZMGCCMPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(2-Aminoethoxy)pyridine-2,6-dicarboxylate Hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O5 and its molecular weight is 318.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19ClN2O5

Molecular Weight

318.75 g/mol

IUPAC Name

diethyl 4-(2-aminoethoxy)pyridine-2,6-dicarboxylate;hydrochloride

InChI

InChI=1S/C13H18N2O5.ClH/c1-3-18-12(16)10-7-9(20-6-5-14)8-11(15-10)13(17)19-4-2;/h7-8H,3-6,14H2,1-2H3;1H

InChI Key

KDPKJZMGCCMPKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)OCCN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.64 g of diethyl 4-(2-tert-butoxycarbonylamino-ethoxy)-pyridine-2,6-dicarboxylate (described on page 101 of WO 07085930) in 27 ml of dioxane was added 20.7 ml of 4N hydrochloric acid in dioxane. The mixture was stirred for about 20 hours at room temperature and then concentrated under reduced pressure. The evaporation residue was taken up in about 70 ml of dioxane, and then concentrated again under reduced pressure. The operation was repeated 3×. The mixture was taken up in 50 ml of tert-butyl methyl ether and the suspension obtained was filtered through a sinter of porosity 4. The cake was washed with tert-butyl methyl ether, and dried in a desiccator under reduced pressure at room temperature. 2 g of diethyl 4-(2-amino-ethoxy)-pyridine-2,6-dicarboxylate monohydrochloride were obtained. 1H NMR (400 MHz, DMSO-ds): 1.35 (t, J=7.2 Hz, 6H); 3.26 (m, 2H); 4.39 (q, J=7.2 Hz, 4H); 4.45 (m, 2H); 7.77 (s, 2H); 8.16 (broad m, 3H). LC/MS (C): tr=2.39 min; [M+H]+: m/z 283.
Name
diethyl 4-(2-tert-butoxycarbonylamino-ethoxy)-pyridine-2,6-dicarboxylate
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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